molecular formula C72H148Sn B11957151 Tetraoctadecyltin

Tetraoctadecyltin

Cat. No.: B11957151
M. Wt: 1132.7 g/mol
InChI Key: CCEHBSUEXCVJCW-UHFFFAOYSA-N
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Description

Tetraoctadecyltin is an organotin compound with the chemical formula C72H148Sn It is a member of the organotin family, which consists of tin atoms bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraoctadecyltin typically involves the reaction of tin tetrachloride (SnCl4) with octadecylmagnesium bromide (C18H37MgBr) in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction can be represented as follows:

SnCl4+4C18H37MgBrSn(C18H37)4+4MgBrCl\text{SnCl}_4 + 4 \text{C}_18\text{H}_{37}\text{MgBr} \rightarrow \text{Sn}(\text{C}_18\text{H}_{37})_4 + 4 \text{MgBrCl} SnCl4​+4C1​8H37​MgBr→Sn(C1​8H37​)4​+4MgBrCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetraoctadecyltin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The organic groups attached to the tin atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

    Oxidation: Tin oxides (e.g., SnO2).

    Reduction: Lower oxidation state tin compounds (e.g., SnCl2).

    Substitution: Various organotin derivatives depending on the substituents used.

Scientific Research Applications

Tetraoctadecyltin has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of tetraoctadecyltin involves its interaction with cellular components and biomolecules. It can bind to proteins and enzymes, altering their activity and function. The compound may also interact with cell membranes, affecting their integrity and permeability. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound can modulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tetraoctyltin (C32H68Sn): Similar structure but with shorter alkyl chains.

    Tetra-n-butyltin (C16H36Sn): Contains even shorter alkyl chains.

    Tetraphenyltin (C24H20Sn): Contains phenyl groups instead of alkyl chains.

Uniqueness

Tetraoctadecyltin is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These long chains can enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments. This makes this compound particularly useful in applications requiring hydrophobic interactions, such as in the stabilization of polymers and in drug delivery systems.

Properties

Molecular Formula

C72H148Sn

Molecular Weight

1132.7 g/mol

IUPAC Name

tetraoctadecylstannane

InChI

InChI=1S/4C18H37.Sn/c4*1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;/h4*1,3-18H2,2H3;

InChI Key

CCEHBSUEXCVJCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Sn](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC

Origin of Product

United States

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